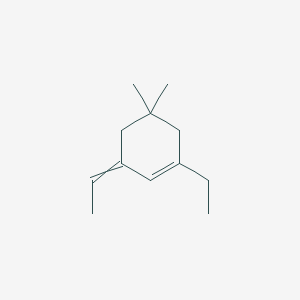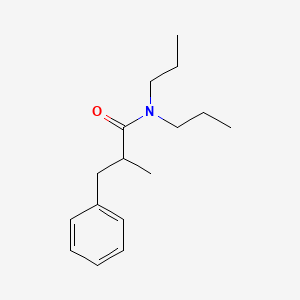
2-methyl-3-phenyl-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenyl-N,N-dipropylpropanamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its unique structural features, which include a phenyl group, a methyl group, and two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-phenyl-N,N-dipropylpropanamide typically involves the reaction of 2-methyl-3-phenylpropanoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine using reagents such as lithium aluminum hydride.
Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-3-phenyl-N,N-dipropylpropanamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Methyl-3-phenylpropanamide: Lacks the dipropyl groups, resulting in different chemical properties and reactivity.
N,N-Dipropylpropanamide: Lacks the phenyl and methyl groups, affecting its interaction with molecular targets.
3-Phenyl-N,N-dipropylpropanamide: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 2-Methyl-3-phenyl-N,N-dipropylpropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both phenyl and dipropyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
CAS No. |
91424-86-1 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C16H25NO/c1-4-11-17(12-5-2)16(18)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChI Key |
VASFZSMQNZWOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
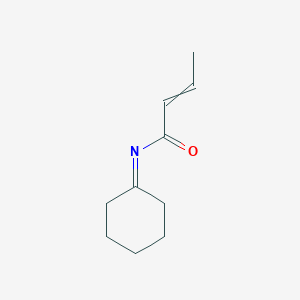
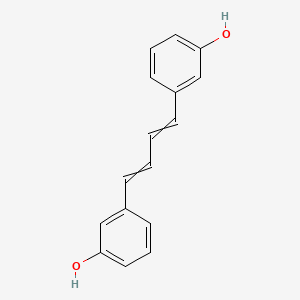
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
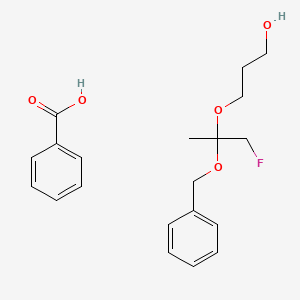
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)
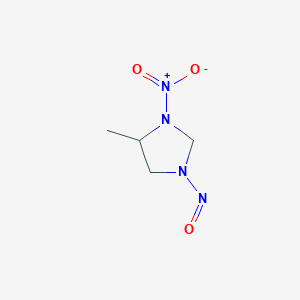

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
